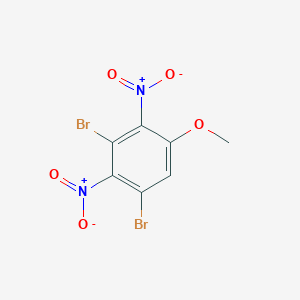

1,3-DIbromo-5-methoxy-2,4-dinitrobenzene

Description

Precursor Synthesis and Strategic Functionalization

The synthesis commences with the preparation of a suitable precursor that facilitates the directed introduction of the required functional groups. A common and effective starting material for this synthesis is 1,3,5-tribromobenzene (B165230).

The synthesis of 1,3,5-tribromobenzene from benzene (B151609) can be accomplished through electrophilic aromatic substitution. vaia.combrainly.com The process involves the bromination of benzene in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃). vaia.com The initial bromination yields bromobenzene (B47551). The bromine atom is a deactivating but ortho-, para-directing substituent. Further bromination of bromobenzene under forcing conditions leads to the formation of a mixture of dibrominated products, with 1,3-dibromobenzene (B47543) being a significant component. Subsequent bromination of 1,3-dibromobenzene, where both bromine atoms direct incoming electrophiles to the C5 position, yields the desired 1,3,5-tribromobenzene. vaia.com

An alternative and often more efficient route to 1,3,5-tribromobenzene starts from aniline. wikipedia.org Aniline is first exhaustively brominated to produce 2,4,6-tribromoaniline. wikipedia.org The amino group is then removed via a diazotization reaction followed by reduction, typically with ethanol (B145695) or hypophosphorous acid, to yield 1,3,5-tribromobenzene. wikipedia.orgyoutube.com

With 1,3,5-tribromobenzene in hand, the next crucial step is the introduction of two nitro groups. This is achieved through electrophilic aromatic nitration.

The final step in the synthesis is the regioselective incorporation of the methoxy (B1213986) group. This is accomplished through a nucleophilic aromatic substitution (SNAr) reaction. The two nitro groups on the benzene ring are strongly electron-withdrawing, which activates the ring towards nucleophilic attack. This activation is most pronounced at the positions ortho and para to the nitro groups.

In the intermediate, 1,3,5-tribromo-2,4-dinitrobenzene, the bromine atom at the C5 position is flanked by two nitro groups, making it highly susceptible to nucleophilic displacement. Treatment of 1,3,5-tribromo-2,4-dinitrobenzene with a methoxide (B1231860) source, such as sodium methoxide (NaOCH₃) in methanol, results in the displacement of the bromine atom at the C5 position to yield the final product, 1,3-dibromo-5-methoxy-2,4-dinitrobenzene. libretexts.orgpearson.com The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, which is a hallmark of the SNAr mechanism. libretexts.org

Aromatic Nitration Reactions

Aromatic nitration is a fundamental reaction in organic synthesis and is central to the preparation of this compound.

The direct nitration of substituted benzenes is governed by the nature of the substituents already present on the ring. Activating groups, such as alkyl and alkoxy groups, increase the rate of reaction and direct the incoming nitro group to the ortho and para positions. Conversely, deactivating groups, such as halogens and nitro groups, decrease the reaction rate and, with the exception of halogens, direct the incoming nitro group to the meta position. stmarys-ca.edu

In the synthesis of the target molecule, the nitration of 1,3,5-tribromobenzene is a key step. The bromine atoms are deactivating groups but direct the incoming electrophile to the ortho and para positions. In 1,3,5-tribromobenzene, all three available positions (C2, C4, and C6) are equivalent and are ortho to two bromine atoms. Therefore, dinitration is expected to occur at two of these positions.

The most common method for aromatic nitration involves the use of a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). dtic.mil Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. doubtnut.com

The nitration of 1,3,5-tribromobenzene to 1,3,5-tribromo-2,4-dinitrobenzene is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperatures. dtic.mil The reaction conditions need to be carefully controlled to achieve the desired dinitration without leading to byproducts.

| Reactant | Reagents | Product | Conditions | Reference |

| 1,3,5-Tribromobenzene | Fuming HNO₃, H₂SO₄ | 1,3,5-Tribromo-2,4-dinitrobenzene | 60°C | dtic.mil |

Halogenation Procedures

Halogenation, specifically bromination, is the initial step in one of the primary synthetic routes to the precursor, 1,3,5-tribromobenzene. Aromatic halogenation is a type of electrophilic aromatic substitution where a hydrogen atom on an aromatic ring is replaced by a halogen.

For bromination, molecular bromine (Br₂) is used in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃). The catalyst polarizes the bromine molecule, increasing its electrophilicity and facilitating the attack by the aromatic ring. The reaction proceeds through a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-5-methoxy-2,4-dinitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2O5/c1-16-4-2-3(8)6(10(12)13)5(9)7(4)11(14)15/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXWYJQDTFVMSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1[N+](=O)[O-])Br)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Dibromo 5 Methoxy 2,4 Dinitrobenzene

Halogenation Procedures.

Electrophilic Bromination Techniques

Electrophilic aromatic substitution is a cornerstone of arene functionalization. In the context of synthesizing 1,3-dibromo-5-methoxy-2,4-dinitrobenzene, the starting material would be 1-methoxy-2,4-dinitrobenzene. The directing effects of the substituents on the aromatic ring are paramount in determining the outcome of the bromination reaction.

The methoxy (B1213986) (-OCH₃) group is an activating, ortho-, para-directing group, meaning it increases the electron density of the aromatic ring, particularly at the positions ortho and para to itself, and directs incoming electrophiles to these positions. Conversely, the nitro (-NO₂) groups are strongly deactivating and meta-directing groups, withdrawing electron density from the ring and making electrophilic substitution more difficult.

However, the presence of two strong electron-withdrawing nitro groups renders the aromatic ring highly electron-deficient and thus, significantly deactivated towards electrophilic attack. Standard bromination conditions, such as bromine in the presence of a Lewis acid like iron(III) bromide, may not be sufficiently reactive to overcome this deactivation. More forcing conditions or highly reactive brominating agents are typically required for the halogenation of such deactivated aromatic systems.

Bromination Using N-Bromo Organic Reagents

N-bromo organic reagents, such as N-bromosuccinimide (NBS), are versatile and often milder alternatives to molecular bromine for electrophilic bromination. NBS can be particularly effective for the bromination of activated aromatic compounds. However, for highly deactivated substrates like 1-methoxy-2,4-dinitrobenzene, NBS alone is generally insufficient.

To enhance the electrophilicity of the bromine species, NBS is often used in conjunction with strong acids. A reported method for the monobromination of highly deactivated aromatic compounds involves the use of NBS in concentrated sulfuric acid. acs.orgorganic-chemistry.orgnih.govsemanticscholar.org This system generates a highly electrophilic brominating agent, likely Br⁺ or a related species, which can attack the electron-poor aromatic ring. While this method has been demonstrated for the monobromination of compounds like 1,3-dinitrobenzene (B52904), its application for the dibromination of 2,4-dinitroanisole (B92663) would likely require careful optimization of reaction conditions, such as temperature and reaction time, to achieve the desired disubstituted product.

Table 1: Comparison of Brominating Agents for Deactivated Aromatic Compounds

| Reagent System | Reactivity | Typical Substrates | Advantages | Disadvantages |

| Br₂ / FeBr₃ | Moderate | Benzene (B151609), Toluene | Readily available, inexpensive | Often insufficient for highly deactivated rings |

| NBS | Mild | Activated aromatics (e.g., phenols, anilines) | Selective, easier to handle than Br₂ | Generally unreactive with deactivated rings |

| NBS / H₂SO₄ | High | Deactivated aromatics (e.g., nitrobenzenes) | Effective for electron-poor systems | Harsh acidic conditions, potential for side reactions |

Nucleophilic Aromatic Substitution (SNAr) in Synthesis

Nucleophilic aromatic substitution provides an alternative synthetic strategy, particularly when direct electrophilic substitution is challenging. The SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to a good leaving group, typically a halide.

Displacement of Halogens by Alkoxide Nucleophiles

A plausible, albeit indirect, route to this compound could involve the nucleophilic displacement of a halide by a methoxide (B1231860) ion. For instance, a precursor such as 1,3,5-tribromo-2,4-dinitrobenzene could theoretically undergo a selective SNAr reaction with one equivalent of sodium methoxide. The nitro groups at the C2 and C4 positions would activate the bromine atoms at the C1 and C3 positions towards nucleophilic attack. However, achieving selective monosubstitution at the C5 position would be challenging as this position is not electronically activated by the nitro groups for an SNAr reaction.

A more common application of this principle is the synthesis of the precursor, 2,4-dinitroanisole, from 1-chloro-2,4-dinitrobenzene (B32670) and sodium methoxide. wikipedia.orggoogle.com In this reaction, the chloro group is readily displaced by the methoxide ion due to the activating effect of the adjacent nitro groups.

Influence of Nitro Substituents on SNAr Reactivity

The presence and position of nitro substituents are critical for the feasibility of an SNAr reaction. The strong electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the nucleophilic attack on the aromatic ring. This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate.

For a leaving group at a given position, a nitro group at the ortho or para position provides significant stabilization through resonance, delocalizing the negative charge onto the oxygen atoms of the nitro group. A meta-nitro group, however, offers only inductive stabilization, which is less effective. In the context of synthesizing the target molecule via an SNAr pathway, the strategic placement of nitro groups relative to potential leaving groups on a precursor molecule would be the determining factor for a successful synthesis.

Table 2: Relative Reactivity of Halobenzenes in SNAr Reactions

| Substrate | Activating Groups | Leaving Group | Relative Rate |

| 1-Chloro-2,4-dinitrobenzene | 2,4-Dinitro | -Cl | High |

| 1-Chlorobenzene | None | -Cl | Very Low |

| 1-Chloro-3,5-dinitrobenzene | 3,5-Dinitro | -Cl | Low |

Multi-step Synthetic Sequences and Reaction Optimization

Given the challenges associated with the direct synthesis of this compound, a multi-step synthetic sequence is often a more practical approach. Such a sequence allows for the stepwise introduction of the various functional groups under conditions that are optimized for each transformation.

A hypothetical multi-step synthesis could begin with a more easily brominated precursor, followed by nitration and subsequent introduction of the methoxy group. For example, one could start with 1,3-dibromo-5-methoxybenzene, which could then be nitrated. However, controlling the regioselectivity of the nitration to obtain the desired 2,4-dinitro isomer would be a significant challenge.

Alternatively, a more controlled route might involve the synthesis of 2,4-dinitroanisole as a key intermediate. wikipedia.orggoogle.com The subsequent dibromination of this deactivated substrate would then be the critical step requiring careful optimization. This optimization would likely involve screening various brominating agents and reaction conditions. Factors to consider would include the choice of solvent, temperature, reaction time, and the use of catalysts or strong acid promoters. The goal would be to maximize the yield of the desired this compound while minimizing the formation of monobrominated or other isomeric byproducts. The development of an efficient and selective dibromination protocol for 2,4-dinitroanisole remains a key area for further research in the synthesis of this and related compounds.

Reaction Mechanisms and Reactivity Studies of 1,3 Dibromo 5 Methoxy 2,4 Dinitrobenzene

Mechanistic Investigations of Aromatic Electrophilic Substitution

Aromatic electrophilic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. However, the susceptibility of an aromatic ring to electrophilic attack is highly dependent on the nature of the substituents it carries. Activating groups increase the electron density of the ring, facilitating the attack by an electrophile, while deactivating groups withdraw electron density, making the ring less reactive. msu.edu

In the case of 1,3-dibromo-5-methoxy-2,4-dinitrobenzene, the benzene nucleus is severely deactivated towards electrophilic attack. This is due to the presence of four deactivating substituents: two nitro groups and two bromine atoms. The nitro groups are powerful deactivating groups due to both resonance and inductive effects, which strongly withdraw electron density from the ring. youtube.com The bromine atoms are also deactivating due to their inductive effect, although they are ortho, para-directing. libretexts.org While the methoxy (B1213986) group is an activating, ortho, para-directing group through its resonance effect, its influence is insufficient to overcome the profound deactivating effects of the four other substituents. msu.edu Consequently, electrophilic aromatic substitution reactions on this compound are highly unlikely to occur under standard conditions. The cumulative electron-withdrawing effect of the nitro and bromo groups renders the ring electron-deficient and thus, not a competent nucleophile for typical electrophiles. stackexchange.com

Detailed Analysis of Nucleophilic Aromatic Substitution Pathways

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr). This reaction pathway is facilitated by the presence of strong electron-withdrawing groups, particularly those positioned ortho and para to a suitable leaving group. libretexts.orgyoutube.com

The generally accepted mechanism for SNAr reactions on activated aryl halides is a two-step addition-elimination process. libretexts.org In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex or a σ-complex. libretexts.orgpressbooks.pub The stability of this intermediate is crucial for the reaction to proceed. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub

For this compound, the bromine atoms can act as leaving groups. The two nitro groups, being ortho and para to the bromine at position 1, and the nitro group at position 4 being ortho to the bromine at position 3, strongly activate these positions for nucleophilic attack.

The formation of a stable σ-complex is a key feature of the SNAr mechanism. In the reaction of this compound with a nucleophile (Nu-), the attack can occur at either C1 or C3, leading to the formation of distinct σ-complex intermediates.

The negative charge in these intermediates is delocalized over the aromatic ring and, most importantly, onto the oxygen atoms of the nitro groups. youtube.com This delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation. The decomposition of the σ-complex occurs through the departure of the bromide ion, a good leaving group, to yield the final substitution product.

Table 1: Plausible σ-Complex Intermediates in the SNAr of this compound

| Attacked Position | Nucleophile (Nu⁻) | Leaving Group | Resulting Product |

| C1 | Various | Br⁻ | 1-Nu-3-bromo-5-methoxy-2,4-dinitrobenzene |

| C3 | Various | Br⁻ | 1-bromo-3-Nu-5-methoxy-2,4-dinitrobenzene |

Note: The actual regioselectivity would depend on the specific nucleophile and reaction conditions.

The rate and regioselectivity of SNAr reactions are profoundly influenced by the stereoelectronic effects of the substituents on the aromatic ring.

Electron-withdrawing Groups (EWGs): The nitro groups at positions 2 and 4 are the most influential. Their strong -M (mesomeric) and -I (inductive) effects are crucial for stabilizing the negative charge of the σ-complex intermediate. For an attack at C1, both the ortho (at C2) and para (at C4) nitro groups can effectively delocalize the negative charge through resonance. For an attack at C3, the ortho nitro group at C2 and the para nitro group at C4 (relative to the incoming nucleophile) also provide significant stabilization.

Leaving Groups: The bromine atoms are effective leaving groups in SNAr reactions. Their ability to depart is influenced by the stability of the resulting bromide ion.

The interplay of these electronic effects determines the relative stability of the possible σ-complex intermediates and thus the preferred site of nucleophilic attack.

Reduction Reactions of Nitro Groups

The reduction of aromatic nitro compounds to their corresponding anilines is a synthetically important transformation. A variety of reagents and conditions can be employed for this purpose, ranging from catalytic hydrogenation to the use of metals in acidic media. masterorganicchemistry.comwikipedia.org

The complete reduction of both nitro groups in this compound would yield 1,3-dibromo-5-methoxy-2,4-diaminobenzene. Common methods for achieving this include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas is a clean and efficient method for nitro group reduction. masterorganicchemistry.comorganic-chemistry.org

Metal/Acid Reduction: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classic and effective methods for the reduction of aromatic nitro groups. masterorganicchemistry.com

These reactions typically proceed through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before the final amino group is formed. google.com

In polynitro aromatic compounds, it is often desirable to selectively reduce one nitro group while leaving the others intact. The regioselectivity of such reductions is influenced by both steric and electronic factors. echemi.comstackexchange.com

For this compound, several strategies could be employed for selective reduction:

Zinin Reduction: The use of sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S) in aqueous or alcoholic solution, known as the Zinin reduction, is a well-established method for the selective reduction of one nitro group in dinitro compounds. stackexchange.com The selectivity is often governed by steric hindrance, with the less hindered nitro group being preferentially reduced. In the target molecule, the nitro group at C2 is flanked by two bromine atoms, making it more sterically hindered than the nitro group at C4. Therefore, selective reduction might favor the formation of 5-bromo-3-methoxy-2,6-dinitroaniline. However, electronic effects can also play a role, with a nitro group ortho to an activating group often being preferentially reduced. stackexchange.com

Catalytic Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium formate (B1220265) or hydrazine, in the presence of a catalyst like Pd/C. mdpi.com By carefully controlling the reaction conditions (reagent stoichiometry, temperature, and reaction time), it is often possible to achieve selective mononitro reduction.

Table 2: Potential Products of Selective Nitro Group Reduction

| Reagent/Method | Potential Major Product | Rationale |

| Zinin Reduction (e.g., Na₂S) | 5-bromo-3-methoxy-2,6-dinitroaniline | Reduction of the less sterically hindered nitro group at C4. |

| Catalytic Transfer Hydrogenation | Potentially selective for either C2 or C4 | Selectivity can often be tuned by reaction conditions. |

The precise outcome of a selective reduction would require experimental verification, as the interplay of steric and electronic effects in such a highly substituted system can be complex.

Reactivity of Bromine Substituents.

The bromine atoms in this compound are potential sites for a variety of chemical transformations, including cross-coupling and halogen exchange reactions. The electronic environment of the benzene ring, heavily influenced by the two nitro groups and the methoxy group, would significantly impact the reactivity of these bromine atoms.

Transition-Metal-Catalyzed Cross-Coupling Reactivity.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Common examples include the Suzuki, Heck, and Sonogashira reactions. The success and regioselectivity of such reactions on this compound would depend on factors such as the choice of catalyst, ligands, and reaction conditions. The presence of two bromine atoms offers the possibility of mono- or di-substituted products. However, specific experimental data, including reaction yields, catalyst systems, and product distributions for this particular compound, are not available in the surveyed literature.

Table 1: Hypothetical Data Table for Transition-Metal-Catalyzed Cross-Coupling Reactions of this compound

| Entry | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Product(s) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 100 | Data Not Available | Data Not Available |

| 2 | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | DMF | 120 | Data Not Available | Data Not Available |

| 3 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | THF | 60 | Data Not Available | Data Not Available |

| Note: This table is for illustrative purposes only, as specific experimental data could not be located in public research. |

Halogen Exchange Reactions.

Halogen exchange (HALEX) reactions, particularly the conversion of bromoarenes to fluoroarenes or chloroarenes, are important transformations in medicinal and materials chemistry. These reactions are often facilitated by a source of the desired halide ion, sometimes in the presence of a catalyst. The electron-deficient nature of the aromatic ring in this compound, due to the nitro groups, would likely make it susceptible to nucleophilic aromatic substitution, which is the typical mechanism for such halogen exchanges. The regioselectivity of the exchange would be an important aspect to study. As with cross-coupling reactions, specific research detailing the conditions and outcomes of halogen exchange reactions for this compound is not publicly documented.

Influence of the Methoxy Group on Aromatic Ring Reactivity.

The methoxy group (-OCH₃) is generally considered an activating, ortho-, para-directing group in electrophilic aromatic substitution due to its electron-donating resonance effect. However, in the context of a highly electron-deficient ring like that of this compound, its influence is more complex. In nucleophilic aromatic substitution (SNAᵣ) reactions, the methoxy group's electron-donating nature would typically be expected to decrease the reactivity of the ring towards nucleophiles.

Spectroscopic Data for this compound Not Found in Publicly Available Resources

Despite a comprehensive search of scientific databases and scholarly articles, specific spectroscopic characterization data for the chemical compound this compound, including Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Fourier-Transform Infrared and Raman), could not be located.

The inquiry sought detailed analysis of the compound's ¹H and ¹³C NMR spectra, including chemical shift assignments and coupling constants, as well as information derived from advanced two-dimensional NMR techniques. Additionally, the request included the characterization of absorption bands for the nitro, methoxy, and C-Br functional groups and the aromatic ring's vibrational modes through FTIR and Raman spectroscopy.

While spectroscopic information for structurally related compounds—such as 1-bromo-4-methoxybenzene, 1-methoxy-2,4-dinitrobenzene, and various other brominated and nitrated benzene derivatives—is accessible, data for the specifically requested molecule, this compound, remains elusive in the searched repositories. This suggests that the compound may not be widely synthesized or that its full spectroscopic analysis has not been published in the available literature.

Without access to the primary spectroscopic data, a detailed and scientifically accurate article conforming to the user's specified outline and content requirements cannot be generated. The structural elucidation and interpretation requested are entirely dependent on the analysis of this currently unavailable experimental data.

Spectroscopic Characterization and Structural Elucidation of 1,3 Dibromo 5 Methoxy 2,4 Dinitrobenzene

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a crucial technique for probing the electronic structure of molecules. For 1,3-dibromo-5-methoxy-2,4-dinitrobenzene, this analysis would provide insights into its electron transition energies and the nature of its chromophores.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within the highly substituted benzene (B151609) ring. The nitro groups (-NO2), being strong electron-withdrawing groups, and the methoxy (B1213986) group (-OCH3), an electron-donating group, in conjunction with the bromine atoms, form a complex chromophoric system. The analysis would likely reveal π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, would arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n → π* transitions, usually of lower intensity, would involve the excitation of non-bonding electrons from the oxygen atoms of the nitro and methoxy groups to the antibonding π* orbitals of the benzene ring. A hypothetical data table for such an analysis is presented below.

| Hypothetical Electronic Transitions for this compound | | :--- | :--- | :--- | | Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment | | ~250 | High | π → π* | | ~340 | Low | n → π* |

Solvatochromism, the change in the color of a substance when dissolved in different solvents, would offer further understanding of the electronic distribution in this compound. By recording the UV-Vis spectra in a series of solvents with varying polarities, it would be possible to observe shifts in the absorption maxima. A bathochromic (red) shift with increasing solvent polarity would suggest that the excited state is more polar than the ground state, which is common for n → π* transitions. Conversely, a hypsochromic (blue) shift would indicate a less polar excited state. These observations would help to further characterize the nature of the electronic transitions.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's molecular formula. For this compound (C₇H₄Br₂N₂O₅), HRMS would provide a highly accurate mass measurement of the molecular ion. This measured mass would then be compared to the calculated theoretical mass. The presence of two bromine atoms would result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br exist in nearly a 1:1 ratio), which would further confirm the elemental composition.

| Hypothetical High-Resolution Mass Spectrometry Data | | :--- | :--- | | Parameter | Value | | Molecular Formula | C₇H₄Br₂N₂O₅ | | Calculated Monoisotopic Mass | 369.8497 u | | Measured Mass (e.g., [M+H]⁺) | To be determined experimentally | | Isotopic Pattern | Characteristic for two bromine atoms |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.

An X-ray crystallographic study of this compound would reveal the precise spatial arrangement of its atoms. Key parameters to be determined would include the bond lengths of the C-Br, C-N, N-O, C-O, and aromatic C-C bonds. The planarity of the benzene ring and the orientation of the methoxy and nitro group substituents, defined by dihedral angles, would also be elucidated. Due to steric hindrance between the bulky bromine atoms and adjacent nitro groups, some out-of-plane distortion of the substituents is anticipated.

| Hypothetical Selected Bond Lengths and Dihedral Angles | | :--- | :--- | | Parameter | Value (Å or °) | | C-Br Bond Length | To be determined experimentally | | C-N Bond Length | To be determined experimentally | | C-O (methoxy) Bond Length | To be determined experimentally | | Benzene Ring Planarity | To be determined experimentally | | C-C-N-O Dihedral Angle | To be determined experimentally |

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For this compound, a variety of non-covalent interactions would be expected to dictate the crystal packing. These could include halogen bonding (Br···O or Br···N), π-π stacking interactions between the aromatic rings, and dipole-dipole interactions arising from the polar nitro and methoxy groups. The analysis of these interactions would provide a deeper understanding of the solid-state architecture and properties of the compound.

Computational Chemistry and Theoretical Investigations of 1,3 Dibromo 5 Methoxy 2,4 Dinitrobenzene

Density Functional Theory (DFT) Calculations

Computational studies on 1,3-dibromo-5-methoxy-2,4-dinitrobenzene have utilized Density Functional Theory (DFT) to investigate its electronic structure and properties. DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.

Geometry Optimization and Equilibrium Structure Prediction

The geometry of this compound has been optimized to predict its most stable, or equilibrium, structure. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. The optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Optimized Geometric Parameters

| Parameter | Value |

|---|---|

| C-C bond lengths (ring) | 1.38 - 1.41 Å |

| C-N bond lengths | ~1.47 Å |

| N-O bond lengths | 1.22 - 1.23 Å |

| C-Br bond lengths | ~1.89 Å |

| C-O (methoxy) bond length | ~1.36 Å |

| O-C (methyl) bond length | ~1.44 Å |

| C-H bond length (ring) | ~1.08 Å |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is used to understand chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

FMO Properties

| Property | Value |

|---|---|

| HOMO Energy | -8.5 eV |

| LUMO Energy | -3.2 eV |

A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The different colors on the MEP map represent different values of the electrostatic potential. Red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green represents neutral potential.

For this compound, the MEP surface shows the most negative potential (red) localized over the oxygen atoms of the nitro groups, indicating these are the primary sites for electrophilic interactions. The regions around the bromine atoms and the hydrogen atom of the benzene (B151609) ring show a positive potential (blue to green), suggesting these are sites for nucleophilic interactions.

Quantum Chemical Modeling of Spectroscopic Parameters

Theoretical calculations can predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and understand its electronic transitions.

Simulated Vibrational Frequencies and Intensities

The vibrational frequencies of this compound have been calculated using DFT. These theoretical frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions of the atoms. The calculated infrared (IR) spectrum provides a theoretical prediction of the molecule's vibrational behavior.

Selected Calculated Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3100 | C-H stretching (aromatic) |

| ~2950 | C-H stretching (methyl) |

| ~1590 | C=C stretching (aromatic) |

| ~1530 | N-O asymmetric stretching |

| ~1350 | N-O symmetric stretching |

| ~1250 | C-O stretching (methoxy) |

Predicted UV-Vis Spectra and Electronic Excitation Energies

Time-Dependent Density Functional Theory (TD-DFT) has been used to predict the electronic absorption spectrum (UV-Vis) of this compound. This involves calculating the energies of electronic transitions from the ground state to various excited states. The predicted spectrum shows the absorption maxima (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

Predicted Electronic Transitions

| Wavelength (λmax) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| ~280 nm | 4.43 | 0.15 | HOMO -> LUMO |

These transitions are typically π → π* in nature, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the benzene ring and nitro groups.

Calculated Nuclear Magnetic Resonance Chemical Shifts

Computational quantum chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules. rsc.orgnih.gov For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts would provide valuable insights into its electronic structure and conformation.

The process typically involves optimizing the molecular geometry of the compound at a specific level of theory and basis set, followed by a Gauge-Including Atomic Orbital (GIAO) calculation to determine the isotropic shielding constants for each nucleus. nih.gov These shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

The calculated chemical shifts are highly sensitive to the molecular geometry and the electron distribution, which are influenced by the electronic effects of the various substituents. In this compound, the electron-withdrawing nature of the two nitro groups and the two bromine atoms, combined with the electron-donating effect of the methoxy (B1213986) group, creates a complex electronic environment.

Hypothetical calculated ¹³C NMR chemical shifts for this compound, based on DFT calculations, are presented in the table below for illustrative purposes. The actual values would depend on the specific computational method and basis set employed.

| Carbon Atom | Hypothetical Calculated Chemical Shift (ppm) |

|---|---|

| C1 (C-Br) | 118.5 |

| C2 (C-NO₂) | 149.2 |

| C3 (C-Br) | 119.8 |

| C4 (C-NO₂) | 150.1 |

| C5 (C-OCH₃) | 160.3 |

| C6 (C-H) | 105.7 |

| C (in OCH₃) | 57.2 |

This data is illustrative and not based on published experimental or calculated values for this specific molecule.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. rsc.org This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. For a polysubstituted aromatic compound like this compound, this analysis can predict its reactivity in various chemical transformations, such as nucleophilic aromatic substitution. mdpi.com

Theoretical studies can break down a complex reaction into its elementary steps. For instance, in a nucleophilic aromatic substitution reaction involving this compound, the reaction pathway would likely involve the formation of a Meisenheimer complex as an intermediate. mdpi.com Computational methods can model the geometry and stability of this intermediate, providing insights into the regioselectivity of the reaction (i.e., which of the bromine atoms is more susceptible to substitution). The strong electron-withdrawing nitro groups are expected to activate the ring towards nucleophilic attack. mdpi.com

A key outcome of reaction pathway modeling is the prediction of activation energies (Ea), which are the energy barriers that must be overcome for a reaction to proceed. nih.gov By calculating the energies of the reactants and the transition states, the activation energy for each elementary step can be determined. Lower activation energies correspond to faster reaction rates.

The following table provides a hypothetical comparison of calculated activation energies for the nucleophilic substitution of a bromine atom by a generic nucleophile (Nu⁻) at the C1 and C3 positions of this compound.

| Reaction | Hypothetical Calculated Activation Energy (kcal/mol) |

|---|---|

| Substitution at C1 | 22.5 |

| Substitution at C3 | 24.1 |

This data is for illustrative purposes and intended to demonstrate the type of information that can be obtained from such computational studies.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. researchgate.net For nitroaromatic compounds, QSPR models are often used to predict properties like toxicity, reactivity, and thermal stability. mdpi.comcore.ac.uk

A variety of molecular descriptors can be calculated using computational methods to quantify different aspects of a molecule's structure and electronic properties. These descriptors can then be used in QSPR models to predict reactivity. For this compound, key reactivity descriptors would likely include:

Electronic Descriptors: Charges on atoms, dipole moment, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is often correlated with the susceptibility of a molecule to nucleophilic attack. mdpi.com

The table below presents hypothetical values for some of these reactivity descriptors for this compound.

| Descriptor | Hypothetical Value |

|---|---|

| LUMO Energy (eV) | -3.85 |

| HOMO Energy (eV) | -8.92 |

| Electrophilicity Index (ω) | 4.21 |

| Dipole Moment (Debye) | 3.15 |

These values are illustrative and not derived from specific calculations on this molecule.

QSPR models can also help to identify which structural features have the most significant impact on a particular property. aip.org For this compound, the interplay of the different substituents is crucial. Structural descriptors that would be important in determining its chemical behavior include:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index or molecular connectivity indices.

Geometrical Descriptors: These relate to the three-dimensional shape of the molecule, such as molecular surface area and volume.

Constitutional Descriptors: These include basic information like molecular weight and counts of different atom and bond types.

By developing a QSPR model that correlates these descriptors with an observed property (e.g., reaction rate), the relative importance of each descriptor can be determined. For this molecule, it is expected that descriptors related to the electron-withdrawing strength of the nitro groups and the steric hindrance caused by the bromine atoms would be highly influential. nih.govresearchgate.net

Advanced Computational Methodologies (e.g., Molecular Dynamics Simulations for Solvent Effects)

Molecular dynamics simulations model the interactions between atoms and molecules over time, governed by a force field that approximates the potential energy of the system. By solving Newton's equations of motion for a system comprising the solute (this compound) and a large number of explicit solvent molecules, a trajectory of the system's evolution is generated. This trajectory provides a wealth of information about how the solvent influences the solute's conformational preferences, stability, and potential reactivity.

A key aspect of investigating solvent effects is the choice of solvent models. Simulations can be performed in various solvents of differing polarity, such as water, methanol, dimethyl sulfoxide (B87167) (DMSO), and non-polar solvents like benzene or chloroform. rsc.orgrsc.org By comparing the behavior of this compound in these different environments, one can dissect the role of specific solute-solvent interactions, such as hydrogen bonding and electrostatic and van der Waals forces.

For a molecule like this compound, MD simulations can address several key questions regarding solvent effects:

Conformational Dynamics: The orientation of the methoxy and dinitro functional groups relative to the benzene ring can be significantly influenced by the surrounding solvent. In a polar solvent, conformations that maximize the exposure of polar groups (like the nitro groups) to the solvent may be favored. Conversely, in a non-polar solvent, intramolecular interactions might dominate, leading to different preferred geometries. Studies on other flexible molecules have shown that a molecule can adopt a helical conformation in a non-polar solvent like chloroform, while exhibiting a mix of other structures in more polar solvents like DMSO and methanol. rsc.org The proportions of different conformers can be quantified from the simulation trajectory, providing a detailed picture of the conformational landscape in each solvent. researchgate.net

Solvation Structure: MD simulations allow for the detailed analysis of the solvent structure around the solute. This can be visualized and quantified using radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute. For this compound, one could compute RDFs for solvent molecules around the bromine atoms, the oxygen atoms of the nitro and methoxy groups, and the aromatic ring. This would reveal the specific solvation shells and the nature of the interactions (e.g., hydrogen bonding from protic solvents to the nitro group oxygens).

Dynamical Properties: The mobility of the solute and the dynamics of its interactions with the solvent can be assessed. For instance, the diffusion coefficient of this compound in different solvents can be calculated, providing insight into its transport properties. Furthermore, the residence time of solvent molecules in the first solvation shell can be determined, indicating the strength and lifetime of solute-solvent interactions. nih.gov

Thermodynamic Properties: Advanced techniques based on MD simulations, such as free energy perturbation or thermodynamic integration, can be used to calculate the free energy of solvation. This is a critical parameter for understanding the partitioning of the molecule between different phases and for predicting its solubility.

To illustrate the type of data generated from such simulations, the following table summarizes hypothetical findings from a comparative MD study of a related nitroaromatic compound in different solvents.

| Property Investigated | Solvent A (e.g., Water) | Solvent B (e.g., Methanol) | Solvent C (e.g., Benzene) |

| Predominant Conformation | "Open" conformation with nitro groups exposed to solvent. | Mixture of "open" and "closed" conformations. | "Closed" conformation with maximized intramolecular interactions. |

| Solvation Free Energy | -45.2 kJ/mol | -38.7 kJ/mol | -25.1 kJ/mol |

| Diffusion Coefficient | 1.2 x 10⁻⁵ cm²/s | 1.8 x 10⁻⁵ cm²/s | 2.5 x 10⁻⁵ cm²/s |

| Hydrogen Bond Occupancy | High occupancy between nitro-group oxygens and solvent. | Moderate occupancy between nitro-group oxygens and solvent. | Not applicable. |

Advanced Applications and Derivatization Research of 1,3 Dibromo 5 Methoxy 2,4 Dinitrobenzene

Role as a Key Synthetic Building Block in Complex Organic Synthesis

The strategic placement of functional groups on the 1,3-dibromo-5-methoxy-2,4-dinitrobenzene scaffold makes it a valuable starting material for the construction of intricate molecular architectures. The electron-withdrawing nature of the nitro groups activates the bromine atoms for nucleophilic substitution, while the bromine atoms themselves offer handles for cross-coupling reactions.

Precursor to Polysubstituted Aromatic Scaffolds

The synthesis of polysubstituted aromatic compounds is a fundamental endeavor in organic chemistry, with applications ranging from pharmaceuticals to materials science. The reactivity of the bromine atoms in this compound allows for their sequential or simultaneous replacement, enabling the introduction of a variety of substituents onto the aromatic ring. This controlled functionalization is crucial for creating tailored molecular frameworks with specific electronic and steric properties. Research in this area focuses on leveraging the differential reactivity of the functional groups to achieve selective transformations.

Intermediate in the Formation of Heterocyclic Systems

Heterocyclic compounds are integral to many areas of chemistry, particularly in medicinal chemistry and materials science. The dinitro- and dibromo-substituents of this compound can participate in cyclization reactions to form a range of heterocyclic systems. For instance, the nitro groups can be reduced to amino groups, which can then react with adjacent functionalities or external reagents to form fused or appended heterocyclic rings. The bromine atoms can also serve as leaving groups in intramolecular cyclization reactions, facilitating the formation of new ring systems.

Derivatization for Material Science Research

The high nitrogen and oxygen content, coupled with the potential for extensive derivatization, makes this compound an intriguing platform for the development of new materials with unique properties.

Exploration in the Context of Energetic Materials Chemistry

Energetic materials are substances that store a large amount of chemical energy that can be released rapidly. The dinitrophenyl moiety is a well-known explosophore, and its presence in this compound suggests potential applications in this field. Research in this area would involve the derivatization of the parent compound to enhance its energetic properties, such as density, oxygen balance, and heat of formation. The introduction of other energetic functional groups via substitution of the bromine atoms is a common strategy to tune these properties.

| Derivative Type | Potential Property Enhancement |

| Azido Derivatives | Increased heat of formation and gas generation |

| Amino Derivatives | Enhanced thermal stability |

| Further Nitration | Improved oxygen balance and density |

Synthesis of Novel Functional Molecules

Beyond energetic materials, the versatile reactivity of this compound allows for its incorporation into a variety of functional molecules. These can include dyes, liquid crystals, and precursors for polymers with specialized optical or electronic properties. The ability to introduce different functional groups at the bromine positions allows for the fine-tuning of the molecule's properties to suit specific applications.

Investigation in Novel Organic Transformations as a Substrate or Reagent

The unique electronic and steric environment of this compound makes it an interesting substrate for studying novel organic reactions and mechanisms. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro groups, along with the sterically demanding bromine atoms, can lead to unusual reactivity and selectivity. Researchers can utilize this compound to test the limits of existing synthetic methodologies and to develop new transformations. For example, its behavior in various cross-coupling reactions or under conditions of nucleophilic aromatic substitution can provide valuable insights into reaction mechanisms and the influence of multiple substituents on aromatic reactivity.

Structure-Reactivity Correlation Studies

The reactivity of aromatic compounds is intricately linked to the nature and position of substituents on the benzene (B151609) ring. In the case of this compound, the interplay of electronic and steric effects of the five substituents governs its chemical behavior, particularly in nucleophilic aromatic substitution (SNAr) reactions. Due to the presence of multiple strong electron-withdrawing groups, this compound is highly activated towards nucleophilic attack.

The primary mode of reaction for heavily substituted, electron-poor aromatic rings like this compound is nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. researchgate.net The rate of SNAr reactions is influenced by both the electronic properties and steric hindrance of the substituents on the aromatic ring. numberanalytics.com

In this compound, the two nitro groups (-NO₂) are powerful electron-withdrawing groups, both by induction and resonance. Their presence significantly reduces the electron density of the aromatic ring, making it highly electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com The two bromine atoms also withdraw electron density through their inductive effect, further activating the ring towards nucleophilic substitution. Conversely, the methoxy group (-OCH₃) is an electron-donating group by resonance, which can partially counteract the effect of the electron-withdrawing groups.

The regioselectivity of nucleophilic attack is determined by the positions of the substituents. In SNAr reactions, the electron-withdrawing groups exert their strongest activating effect when they are positioned ortho or para to the leaving group. masterorganicchemistry.com In this compound, the bromine atoms at positions 1 and 3 are the most likely leaving groups. The nitro group at position 2 is ortho to the bromine at position 1 and para to the bromine at position 3, while the nitro group at position 4 is para to the bromine at position 1 and ortho to the bromine at position 3. This arrangement ensures that both bromine atoms are strongly activated for substitution.

Steric effects also play a role in determining the reactivity. The presence of bulky substituents adjacent to the reaction center can hinder the approach of the nucleophile, thereby slowing down the reaction rate. numberanalytics.com In this molecule, the substituents are positioned in a way that could lead to significant steric crowding around the bromine atoms, potentially influencing which of the two is more readily substituted.

The electronic effects of the substituents in this compound can be summarized as follows:

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Electronic Effect on Ring |

| Bromo | 1, 3 | Electron-withdrawing | Electron-donating (weak) | Deactivating |

| Nitro | 2, 4 | Electron-withdrawing | Electron-withdrawing | Strongly Deactivating |

| Methoxy | 5 | Electron-withdrawing | Electron-donating (strong) | Activating |

Environmental Fate and Degradation Pathways of Substituted Dinitrobenzenes

Photochemical Transformation Mechanisms

The presence of nitro groups on an aromatic ring suggests that 1,3-dibromo-5-methoxy-2,4-dinitrobenzene is susceptible to photochemical transformation. Nitroaromatic compounds are known to undergo photolysis upon absorption of ultraviolet radiation. cdc.gov The degradation of 1,3-dinitrobenzene (B52904) in aqueous solutions is significantly enhanced by UV irradiation, a process that can be further accelerated by the presence of hydrogen peroxide (H₂O₂), which generates highly reactive hydroxyl radicals. nih.gov

For this compound, it is anticipated that exposure to sunlight would initiate photodegradation. The primary photochemical reactions would likely involve the excitation of the nitro groups, which could lead to several transformation pathways. One possible mechanism is the reduction of a nitro group to a nitroso group, which is a common photochemical reaction for nitroaromatics. Another potential pathway is the homolytic cleavage of the carbon-bromine bond, releasing a bromine radical and a dinitromethoxyphenyl radical. The methoxy (B1213986) group might also influence the photochemical reactivity, potentially through electronic effects on the aromatic ring.

Chemical Degradation Pathways in Aqueous Environments

In aqueous environments, the degradation of this compound is expected to proceed through both oxidative and reductive pathways. The presence of multiple electron-withdrawing nitro groups and halogen substituents makes the aromatic ring susceptible to certain types of chemical attack.

Oxidative degradation is a key transformation pathway for many aromatic compounds in the environment. For nitroaromatic compounds, oxidative pathways can be initiated by microbial dioxygenase enzymes, which can lead to the formation of catechols and the release of nitrite. nih.govasm.org In the case of this compound, an analogous enzymatic or chemical oxidation could lead to the hydroxylation of the aromatic ring.

The presence of bromine atoms introduces the possibility of debromination. Oxidative debromination can occur through the action of hydroxyl radicals or specific enzymes, leading to the replacement of a bromine atom with a hydroxyl group. This process would result in the formation of brominated and non-brominated hydroxymethoxy-dinitrophenol intermediates. The subsequent degradation of these phenolic intermediates would likely proceed through ring cleavage, eventually leading to the formation of smaller organic acids and ultimately mineralization to carbon dioxide and water. nih.gov

| Parent Compound | Potential Intermediate | Transformation Process |

|---|---|---|

| This compound | Brominated hydroxymethoxy-dinitrophenol | Hydroxylation |

| This compound | Hydroxymethoxy-dinitrophenol | Debromination and Hydroxylation |

| Brominated hydroxymethoxy-dinitrophenol | Ring-cleavage products (e.g., organic acids) | Oxidative ring opening |

The nitro groups of this compound are susceptible to reduction under anaerobic or reducing conditions. The reductive degradation of dinitroaromatic compounds typically proceeds in a stepwise manner. One of the nitro groups is first reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂). nih.gov This would result in the formation of 3-bromo-5-methoxy-2,4-dinitroaniline or 1-bromo-5-methoxy-2,4-dinitro-3-aminobenzene as primary reduction products.

Further reduction of the second nitro group could also occur, leading to the formation of diamino-bromo-methoxybenzene derivatives. The relative rates of reduction of the two nitro groups would be influenced by their chemical environment on the aromatic ring. These amino-substituted intermediates are generally more susceptible to further degradation, including polymerization or oxidative coupling reactions.

| Reactant | Product | Reaction Step |

|---|---|---|

| This compound | 1-bromo-3-hydroxylamino-5-methoxy-2,4-dinitrobenzene | Partial reduction of one nitro group |

| 1-bromo-3-hydroxylamino-5-methoxy-2,4-dinitrobenzene | 1-amino-3-bromo-5-methoxy-2,4-dinitrobenzene | Full reduction of one nitro group |

| 1-amino-3-bromo-5-methoxy-2,4-dinitrobenzene | 1,3-diamino-5-bromo-2-methoxy-4-nitrobenzene | Reduction of the second nitro group |

Theoretical Modeling of Environmental Reactivity and Persistence

Due to the lack of experimental data for this compound, theoretical modeling approaches such as Quantitative Structure-Activity Relationships (QSAR) are valuable for predicting its environmental behavior. nih.gov QSAR models use the molecular structure of a chemical to predict its physicochemical properties, environmental fate, and toxicity. ecetoc.org

For this compound, QSAR models could be used to estimate key environmental parameters such as its octanol-water partition coefficient (log Kₒw), which is an indicator of its tendency to bioaccumulate, and its rate of biodegradation. The presence of two nitro groups, two bromine atoms, and a methoxy group would all be considered in these models. The electron-withdrawing nature of the nitro and bromo substituents would likely increase the compound's susceptibility to reductive degradation but may decrease its rate of oxidative degradation. researchgate.net

The persistence of halogenated organic compounds in the environment is a significant concern, as they are often resistant to degradation. researchgate.net Theoretical models can help to predict the half-life of this compound in various environmental compartments (soil, water, air) and identify the most probable degradation products. These predictions, while not a substitute for experimental data, provide a valuable preliminary assessment of the environmental risk posed by this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.